molecular formula C19H15IN2O6 B4342094 5-[(4-IODOPHENOXY)METHYL]-N~2~-(4-METHOXY-2-NITROPHENYL)-2-FURAMIDE

5-[(4-IODOPHENOXY)METHYL]-N~2~-(4-METHOXY-2-NITROPHENYL)-2-FURAMIDE

Cat. No.: B4342094
M. Wt: 494.2 g/mol
InChI Key: ISHOATDLVBUHTQ-UHFFFAOYSA-N
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Description

5-[(4-IODOPHENOXY)METHYL]-N~2~-(4-METHOXY-2-NITROPHENYL)-2-FURAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including an iodophenoxy group, a methoxy group, a nitro group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-IODOPHENOXY)METHYL]-N~2~-(4-METHOXY-2-NITROPHENYL)-2-FURAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(4-IODOPHENOXY)METHYL]-N~2~-(4-METHOXY-2-NITROPHENYL)-2-FURAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Palladium catalysts: for coupling reactions.

    Hydrogen gas: for reduction reactions.

    Electrophiles: such as halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the iodophenoxy group can yield various aryl derivatives.

Scientific Research Applications

5-[(4-IODOPHENOXY)METHYL]-N~2~-(4-METHOXY-2-NITROPHENYL)-2-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-IODOPHENOXY)METHYL]-N~2~-(4-METHOXY-2-NITROPHENYL)-2-FURAMIDE involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-iodophenoxyacetic acid
  • 4-methoxy-2-nitroaniline
  • 2-furamide derivatives

Uniqueness

5-[(4-IODOPHENOXY)METHYL]-N~2~-(4-METHOXY-2-NITROPHENYL)-2-FURAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-[(4-iodophenoxy)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15IN2O6/c1-26-14-6-8-16(17(10-14)22(24)25)21-19(23)18-9-7-15(28-18)11-27-13-4-2-12(20)3-5-13/h2-10H,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHOATDLVBUHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)I)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15IN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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